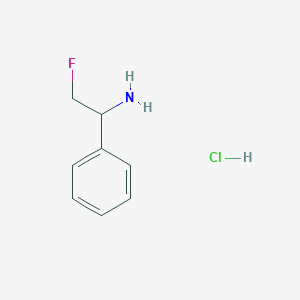

2-Fluoro-1-phenylethanamine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMLEABQOBEBQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-64-1 |

Source

|

| Record name | 2-fluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-1-phenylethanamine Hydrochloride

This compound is a chiral primary amine that has garnered significant interest as a versatile building block in medicinal chemistry and pharmaceutical development. It belongs to the phenethylamine class of compounds, which form the backbone of many neuroactive agents. The strategic incorporation of a fluorine atom at the β-position to the phenyl ring distinguishes it from its parent compound, phenethylamine, imparting unique physicochemical and pharmacological properties.

Fluorination is a well-established strategy in drug design to enhance key molecular attributes. Introducing fluorine can modulate lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter conformational preferences, which can lead to enhanced binding affinity and bioavailability.[1][2][3] Consequently, (S)-2-Fluoro-1-phenylethanamine is a crucial intermediate in the synthesis of novel central nervous system (CNS) agents, antidepressants, enzyme inhibitors, and receptor ligands.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for professionals in drug discovery and development.

Physicochemical and Molecular Properties

The hydrochloride salt form of 2-Fluoro-1-phenylethanamine enhances its stability and aqueous solubility, making it more amenable to handling and formulation compared to the free base.[4] A summary of its key properties is presented below.

| Property | Data | Source |

| IUPAC Name | (1S)-2-fluoro-1-phenylethanamine hydrochloride | [3] |

| Molecular Formula | C₈H₁₁ClFN | [1] |

| Molecular Weight | 175.63 g/mol | [1] |

| CAS Number | 886216-59-7 ((S)-enantiomer HCl) | [1] |

| Appearance | White to off-white crystalline solid (Inferred) | [4][5] |

| Solubility | Soluble in water and alcohol (Inferred from analog) | [4][6] |

| Storage Conditions | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [1] |

Note: Some physical properties are inferred from the closely related, non-fluorinated analog, 2-phenylethylamine hydrochloride, due to a lack of specific public data for the title compound.

Synthesis and Stereochemical Control

As a chiral building block, the enantiomeric purity of 2-Fluoro-1-phenylethanamine is critical for its applications in asymmetric synthesis.[1] While specific manufacturing protocols are often proprietary, a common and logical synthetic route is the stereoselective reductive amination of a prochiral ketone, such as 2-fluoro-1-phenylethanone.[7]

This process typically involves two key steps:

-

Imine Formation: The ketone reacts with an ammonia source (or a chiral amine auxiliary for diastereoselective routes) to form an intermediate imine.

-

Stereoselective Reduction: The C=N double bond of the imine is reduced using a chiral catalyst or reagent to establish the desired stereocenter. Chiral boranes or transition metal catalysts with chiral ligands are frequently employed to achieve high enantiomeric excess.

The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Proposed synthetic pathway for 2-Fluoro-1-phenylethanamine HCl.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Signatures

While a comprehensive public database of spectra for this specific salt is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[8][9]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplet in the ~7.2-7.5 ppm range. - Benzylic Proton (-CH-N): Multiplet coupled to both the adjacent fluoromethylene protons and the amine protons. - Fluoromethylene Protons (-CH₂F): A doublet of doublets due to coupling with both the fluorine atom and the benzylic proton. - Amine Protons (-NH₃⁺): Broad singlet, exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the ~125-140 ppm range. - Benzylic Carbon (-CH-N): Signal around 50-60 ppm. - Fluoromethylene Carbon (-CH₂F): A doublet with a large one-bond C-F coupling constant (¹JCF), typically >150 Hz. |

| ¹⁹F NMR | A triplet signal due to coupling with the two adjacent methylene protons. |

| IR Spectroscopy | - N-H Stretch: Broad absorption band from the -NH₃⁺ group around 2500-3200 cm⁻¹.[9] - C-F Stretch: Strong absorption band typically in the 1000-1100 cm⁻¹ region. - Aromatic C-H/C=C: Bending and stretching bands characteristic of a monosubstituted benzene ring. |

| Mass Spectrometry | The free base (after neutralization) would show a molecular ion peak (M⁺) at m/z 139.17.[10] High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition. |

Analytical Workflow for Quality Control

A robust quality control workflow is critical to ensure the suitability of the material for research and development. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity and assay determination.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is adapted from established methods for analyzing 2-phenylethylamine hydrochloride and is suitable for assessing the purity of its fluorinated analog.[11]

-

System Preparation: An HPLC system with a UV detector, autosampler, and column oven is required.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.9) and an organic modifier like acetonitrile.[11] The choice of a low pH ensures the amine is protonated and exhibits good peak shape.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Detection: UV absorbance at ~254 nm, where the phenyl ring exhibits strong absorbance.[11]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

-

Create a working solution for analysis by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Data Analysis:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

Caption: How β-fluorination can enhance drug-like properties.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The β-carbon is a common site for enzymatic hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at this position effectively blocks this metabolic pathway, increasing the compound's half-life and overall exposure in the body. [1][2]2. Bioavailability & Lipophilicity: Fluorine is highly electronegative but is a relatively small atom. Its introduction can increase the lipophilicity of the local molecular environment, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to improved bioavailability. [2]3. Conformational Effects: The electronegativity of fluorine can induce a gauche effect, influencing the rotational preference around the Cα-Cβ bond. This conformational constraint can pre-organize the molecule into a bioactive conformation, potentially increasing its binding affinity for a target receptor or enzyme. [9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed tool for the modern medicinal chemist. Its combination of a chiral phenethylamine core with the modulating effects of a fluorine atom provides a powerful platform for developing next-generation therapeutics with enhanced stability, bioavailability, and potency. A thorough understanding of its chemical properties, analytical characterization, and the underlying principles of its design is essential for researchers and scientists aiming to leverage this valuable building block in their drug discovery programs.

References

- MySkinRecipes. (S)-2-Fluoro-1-phenylethanamine Hydrochloride.

- Sigma-Aldrich. (2024). 2-Fluoroethylamine hydrochloride technical grade, 90%.

- Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2845.

- Santa Cruz Biotechnology, Inc. (2024). 2-fluoro-1-phenylethanamine.

- PubChem. (2024). 2-Phenylethylamine hydrochloride.

- PrepChem.com. (2024). Synthesis of 2-phenylethylamine hydrochloride.

- BenchChem. (2024). (S)-2-Fluoro-1-phenylethanamine.

- CymitQuimica. (2024). CAS 156-28-5: 2-Phenylethylamine hydrochloride.

- ChemicalBook. (2024). 2-Phenylethylamine hydrochloride.

- PubChem. (2024). 2-Fluoro-1-phenylethan-1-one.

- BenchChem. (2024). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.

- Biosynth. (2024). 2-Fluoro-2-phenylethanamine.

- Chem-Impex International Inc. (2024). 2-Phenylethylamine hydrochloride.

- ChemScene. (2024). 2-Fluoro-2-phenylethanamine.

- Dopfer, O., et al. (2020). Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+⋯π and NH+⋯F interactions. Physical Chemistry Chemical Physics, 22(1), 109-117.

- Santa Cruz Biotechnology, Inc. (2015).

Sources

- 1. (S)-2-Fluoro-1-phenylethanamine Hydrochloride [myskinrecipes.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-2-Fluoro-1-phenylethanamine|CAS 864416-15-9 [benchchem.com]

- 4. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 7. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Infrared spectrum of the cold ortho-fluorinated protonated neurotransmitter 2-phenylethylamine: competition between NH+⋯π and NH+⋯F interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. scbt.com [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-1-phenylethanamine Hydrochloride

Abstract

2-Fluoro-1-phenylethanamine and its hydrochloride salt are fluorinated analogues of the ubiquitous phenethylamine core, a structural motif present in a vast array of bioactive molecules and pharmaceuticals. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of a prominent and reliable synthetic pathway to 2-Fluoro-1-phenylethanamine Hydrochloride, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the chosen reactions, provide a detailed experimental protocol, and address critical safety considerations for handling the reagents and intermediates involved.

Introduction: The Significance of Fluorination in Phenethylamines

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate the properties of bioactive compounds.[1][2] In the context of phenethylamines, which includes a broad class of neurotransmitters, hormones, and psychoactive substances, the presence of a fluorine atom can lead to significant alterations in their biological activity.[1] For instance, fluorination can impact the psychoactivity of these compounds, ranging from a marked loss to an enhancement and prolongation of effects.[1] This makes fluorinated phenethylamines, such as 2-Fluoro-1-phenylethanamine, valuable building blocks in the design of novel therapeutics.

This guide focuses on a robust and scalable synthesis of this compound, proceeding through the key intermediate 2-fluoro-1-phenylethanone. The chosen pathway emphasizes commercially available starting materials and well-understood chemical transformations, making it accessible to a broad range of synthetic chemistry laboratories.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic approach to 2-Fluoro-1-phenylethanamine points to reductive amination of the corresponding ketone, 2-fluoro-1-phenylethanone, as a primary disconnection. This strategy is attractive due to the widespread availability of methods for reductive amination and the relative accessibility of the ketone precursor.

Caption: Retrosynthetic analysis of 2-Fluoro-1-phenylethanamine HCl.

The forward synthesis, therefore, involves two key transformations:

-

Synthesis of 2-Fluoro-1-phenylethanone: This intermediate can be prepared via several methods, including the Friedel-Crafts acylation of fluorobenzene.[3][4]

-

Reductive Amination of 2-Fluoro-1-phenylethanone: This step introduces the amine functionality. The Leuckart-Wallach reaction, which utilizes formamide or ammonium formate, is a classic and effective method for this transformation.[5][6]

Synthesis of the Key Intermediate: 2-Fluoro-1-phenylethanone

The preparation of 2-fluoro-1-phenylethanone is a critical first step. While various methods exist, a common approach involves the reaction of a fluorinated benzene derivative with an appropriate acylating agent. A patent describes a method starting from fluorobenzoyl chloride and diethyl malonate.[7]

3.1. Reaction Mechanism

The synthesis of α-haloketones often involves the reaction of an enolate or its equivalent with an electrophilic halogen source. However, for the preparation of 2-fluoro-1-phenylethanone, a more direct acylation approach is often employed. One patented method involves the reaction of fluorobenzoyl chloride with a malonic ester derivative, followed by decarboxylation.[7]

3.2. Experimental Protocol: Synthesis of 2-Fluoro-1-phenylethanone

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety assessments.

Materials:

-

Fluorobenzoyl chloride

-

Diethyl malonate

-

Magnesium turnings

-

Absolute ethanol

-

Carbon tetrachloride (used as an initiator, handle with extreme caution)

-

Methyl tertiary butyl ether (MTBE)

-

Sulfuric acid

Procedure:

-

To a reaction vessel, add magnesium chips, a small amount of absolute ethanol, and a solution of carbon tetrachloride to initiate the reaction.

-

Add methyl tertiary butyl ether and continue stirring.

-

A mixture of diethyl malonate and methyl tertiary butyl ether is then added dropwise at a rate that maintains a gentle boil.

-

The mixture is refluxed until the magnesium disappears.

-

A solution of fluorobenzoyl chloride in methyl tertiary butyl ether is then added to the reaction mixture.

-

The solution is heated at reflux.

-

After cooling, sulfuric acid is slowly added dropwise to quench the reaction and dissolve the solid.

-

The organic layer is separated, and the aqueous layer is extracted with MTBE.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by fractional distillation to yield 2-fluoro-1-phenylethanone.[7]

Table 1: Physical Properties of 2-Fluoro-1-phenylethanone

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | [8][9] |

| Molecular Weight | 138.14 g/mol | [8][9] |

| Melting Point | 26 °C | [9] |

| Boiling Point | 187-189 °C | [3] |

| Density | 1.154 g/cm³ | [9] |

Reductive Amination to 2-Fluoro-1-phenylethanamine

With the key ketone intermediate in hand, the next step is the introduction of the amine group. Reductive amination is a versatile and widely used method for this purpose.[10] The Leuckart-Wallach reaction, a classic method for the reductive amination of aldehydes and ketones, is a suitable choice.[6] This reaction typically uses ammonium formate or formamide as both the ammonia source and the reducing agent.[5][6]

4.1. Reaction Mechanism: Leuckart-Wallach Reaction

The Leuckart-Wallach reaction proceeds in two main stages:

-

Formation of an N-formyl intermediate: The ketone reacts with formamide to form an α-hydroxy amine, which then dehydrates to an imine. The imine is then formylated by another molecule of formamide.

-

Reduction of the N-formyl intermediate: The N-formyl compound is then hydrolyzed under acidic or basic conditions to yield the primary amine.

Caption: Simplified workflow for the Leuckart-Wallach reaction.

4.2. Experimental Protocol: Reductive Amination and Hydrochloride Salt Formation

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Fluoro-1-phenylethanone

-

Ammonium formate or Formamide

-

Hydrochloric acid

-

Suitable organic solvent (e.g., methanol)

-

Diethyl ether

Procedure:

-

A mixture of 2-fluoro-1-phenylethanone and ammonium formate (or formamide) is heated. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled, and hydrochloric acid is added to hydrolyze the intermediate N-formyl derivative.

-

The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone.

-

The aqueous layer is then made basic with a suitable base (e.g., NaOH) to liberate the free amine.

-

The free amine is extracted into an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄).

-

To form the hydrochloride salt, a solution of hydrochloric acid in a suitable solvent (e.g., HCl in ether or isopropanol) is added to the dried organic solution of the free amine.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization and Purity Analysis

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the final crystalline product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling of Fluorinated Compounds

Working with fluorinated organic compounds and strong acids requires strict adherence to safety protocols.[11]

6.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[11]

-

Hand Protection: Use chemical-resistant gloves. Double-gloving is recommended when handling corrosive or readily absorbed compounds.[11]

-

Body Protection: A flame-resistant lab coat and, for larger-scale work, a chemical-resistant apron should be worn.[11]

-

Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood.[12]

6.2. Handling and Storage

-

Fluorinated compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]

-

All containers must be clearly labeled with the chemical name and associated hazards.[11]

6.3. Emergency Procedures

-

Spills: Small spills can be managed by trained personnel using appropriate absorbent materials. For large spills, evacuate the area and contact the emergency response team.[11]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Fluorine compounds can cause severe burns that may not be immediately painful.[13]

-

Inhalation: Move the individual to fresh air immediately. Seek prompt medical attention in all cases of overexposure.[13]

Conclusion

This guide has outlined a practical and well-established synthetic pathway for the preparation of this compound. By understanding the underlying reaction mechanisms and adhering to rigorous experimental and safety protocols, researchers can confidently synthesize this valuable fluorinated building block for applications in drug discovery and medicinal chemistry. The strategic introduction of fluorine continues to be a powerful tool for modulating molecular properties, and robust synthetic methods are essential for exploring the full potential of this approach.

References

- Charlon, C., & Luu-Duc, C. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Il Farmaco; edizione scientifica, 41(8), 586–596.

- Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales pharmaceutiques francaises, 44(2), 123–132.

-

ResearchGate. (n.d.). Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine. Retrieved from [Link]

- Brandt, S. D., et al. (2020). Fluorine in psychedelic phenethylamines.

- Kudryavtsev, K. V., & Osipyan, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules (Basel, Switzerland), 25(10), 2353.

-

Fenderson5555. (2021, May 17). Trifluoromethylated phenethylamines [Video]. YouTube. [Link]

- Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.

-

Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]

- Airgas. (2022, March 15).

- Tanaka, K., et al. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Organic Process Research & Development.

- Chapman, N. B., Scrowston, R. M., & Westwood, R. (1967). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society C: Organic, 528.

- Wiley. (n.d.). Catalysis in Asymmetric Synthesis, 2nd Edition.

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-1-phenylethan-1-one. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN106349035A - Method for preparing 2'-fluoroacetophenone.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Palomo, C., et al. (2021).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.

-

PrepChem.com. (n.d.). Synthesis of p-fluoroacetophenone. Retrieved from [Link]

- Technical Disclosure Commons. (2024, May 7).

-

PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. Retrieved from [Link]

- ETH-Bibliothek @ swisscovery. (n.d.). Asymmetric fluoroorganic chemistry : synthesis, applications, and future directions. ETH Zürich.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). (a) Synthesis of (S)‐1‐phenylethylamine (PEA)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 7. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]

- 8. 2-Fluoro-1-phenylethan-1-one | C8H7FO | CID 9947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Spectroscopic Characterization of 2-Fluoro-1-phenylethanamine Hydrochloride: A Technical Guide

2-Fluoro-1-phenylethanamine Hydrochloride mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-Fluoro-1-phenylethanamine Hydrochloride

Abstract

This compound (2-FPEA) is a synthetic derivative of the endogenous trace amine, 2-phenylethylamine (PEA). The strategic incorporation of a fluorine atom onto the ethylamine side chain is a common medicinal chemistry approach to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor interaction.[1] This guide synthesizes current understanding and outlines the proposed primary and secondary mechanisms of action for 2-FPEA, focusing on its interaction with monoaminergic systems. The primary hypothesis posits 2-FPEA as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for neuropsychiatric disorders.[2][3][4] Secondary mechanisms may involve interactions with monoamine transporters and enzymes. This document provides the theoretical framework and detailed experimental protocols required to rigorously validate these mechanisms.

Introduction: The Rationale for Fluorination and the Phenylethylamine Scaffold

The phenylethylamine skeleton is a foundational structure for many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and neuromodulators (e.g., PEA). These molecules play critical roles in regulating mood, cognition, and behavior. PEA itself is an agonist for TAAR1, a G protein-coupled receptor (GPCR) that modulates the activity of the dopamine, serotonin, and norepinephrine systems.[1]

Fluorination is a key strategy in drug design to enhance metabolic stability by blocking sites susceptible to enzymatic degradation, such as by monoamine oxidase (MAO).[5] It can also alter a molecule's lipophilicity and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.[1] In the context of 2-FPEA, the fluorine atom is expected to influence its interaction with TAAR1 and other monoaminergic proteins.

Primary Mechanism of Action: TAAR1 Agonism

The most probable primary mechanism of action for 2-FPEA is agonism at TAAR1. TAAR1 is expressed in key brain regions associated with monoaminergic regulation, such as the ventral temental area (VTA) and the dorsal raphe nucleus.[3][4] Unlike traditional antipsychotics that directly antagonize dopamine D2 receptors, TAAR1 agonists offer a novel modulatory approach to treating conditions of monoaminergic dysregulation, such as schizophrenia, by fine-tuning neurotransmitter release and uptake without causing the motor side effects associated with D2 blockade.[2][6][7]

Downstream Signaling Cascade

TAAR1 is predominantly a Gαs-coupled GPCR.[8] Upon agonist binding, the following signaling cascade is initiated:

-

Gαs Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of PKA.

-

Modulation of Monoaminergic Function: PKA phosphorylates various downstream targets, including transcription factors and proteins that regulate monoamine transporter function and neuronal firing rates. This cascade ultimately modulates dopaminergic and serotonergic neurotransmission.[6]

Figure 1: Proposed TAAR1 Gαs-cAMP signaling pathway initiated by 2-FPEA.

Potential Secondary Mechanisms of Action

While TAAR1 agonism is the primary hypothesized mechanism, phenylethylamine derivatives can also interact directly with other components of the monoaminergic system.

Monoamine Transporter Interaction

2-FPEA may act as an inhibitor or substrate at the dopamine transporter (DAT) and the serotonin transporter (SERT).[9][10][11] By blocking the reuptake of these neurotransmitters from the synaptic cleft, 2-FPEA could increase their synaptic concentrations, leading to enhanced dopaminergic and serotonergic signaling. This action is characteristic of many psychostimulant and antidepressant drugs.

Monoamine Oxidase (MAO) Inhibition

The parent compound, phenylethylamine, is a substrate for both MAO-A and MAO-B.[5][12] Fluorination at the beta-carbon, as in 2-FPEA, can confer resistance to MAO-catalyzed degradation and may even lead to inhibitory activity against these enzymes.[13][14] Inhibition of MAO would reduce the breakdown of monoamine neurotransmitters, further increasing their availability in the synapse.[5]

Figure 2: Potential secondary mechanisms of 2-FPEA at monoamine transporters and MAO.

Experimental Validation Protocols

To elucidate the precise mechanism of action of 2-FPEA, a series of in vitro assays are required. These protocols provide a self-validating system to determine receptor affinity, functional activity, and transporter interaction.

Protocol 1: Competitive Radioligand Binding Assay for TAAR1 Affinity

This assay quantifies the binding affinity (Kᵢ) of 2-FPEA for TAAR1 by measuring its ability to displace a known radiolabeled ligand.[15][16]

-

Objective: Determine the Kᵢ of 2-FPEA at human TAAR1.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human TAAR1.

-

Radioligand: e.g., [³H]-EPPTB (a selective TAAR1 antagonist).

-

Test Compound: 2-Fluoro-1-phenylethanamine HCl.

-

Non-specific control: A high concentration of a known TAAR1 agonist (e.g., p-Tyramine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid.

-

-

Methodology:

-

Prepare serial dilutions of 2-FPEA in assay buffer.

-

In a 96-well plate, add cell membranes (10-20 µg protein/well), a fixed concentration of [³H]-EPPTB (near its Kₔ), and varying concentrations of 2-FPEA.

-

For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific control.

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 2-FPEA to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Protocol 2: Functional cAMP Accumulation Assay for TAAR1 Agonism

This assay measures the ability of 2-FPEA to stimulate the production of cAMP, confirming its functional activity as a TAAR1 agonist.[17][18][19][20]

-

Objective: Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of 2-FPEA at human TAAR1.

-

Materials:

-

Whole cells (e.g., HEK293 or CHO) stably expressing human TAAR1.

-

Test Compound: 2-Fluoro-1-phenylethanamine HCl.

-

Reference Agonist: 2-Phenylethylamine (PEA).

-

Stimulation Buffer with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).[19][20]

-

-

Methodology:

-

Plate the TAAR1-expressing cells in a 384-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of 2-FPEA and the reference agonist in stimulation buffer.

-

Aspirate the culture medium and add the compound dilutions to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

-

Read the signal on a compatible plate reader.

-

Convert the raw signal to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of 2-FPEA to generate a dose-response curve.

-

Calculate the EC₅₀ and Eₘₐₓ values using non-linear regression. The Eₘₐₓ is often expressed as a percentage of the response to the reference agonist.

-

Protocol 3: Neurotransmitter Uptake Inhibition Assay

This assay determines if 2-FPEA inhibits the function of DAT and SERT using a fluorescence-based method.[21][22][23][24][25]

-

Objective: Determine the IC₅₀ of 2-FPEA for inhibition of human DAT and SERT.

-

Materials:

-

HEK293 cells stably expressing either human DAT or human SERT.

-

Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye).

-

Test Compound: 2-Fluoro-1-phenylethanamine HCl.

-

Reference Inhibitors: e.g., GBR-12909 for DAT, Fluoxetine for SERT.

-

Assay Buffer (e.g., HBSS).

-

-

Methodology:

-

Plate DAT- or SERT-expressing cells in a black, clear-bottom 96- or 384-well plate and allow them to form a confluent monolayer.

-

Prepare serial dilutions of 2-FPEA and reference inhibitors in assay buffer.

-

Remove the culture medium and add the compound dilutions to the cells. Incubate for 10-20 minutes at 37°C.

-

Add the fluorescent substrate/masking dye solution to all wells.

-

Immediately begin measuring fluorescence intensity in kinetic mode using a bottom-read fluorescence plate reader.

-

Monitor the increase in intracellular fluorescence over 20-30 minutes.

-

Calculate the rate of uptake (e.g., slope of the linear phase of the kinetic read).

-

Plot the percentage of inhibition of the uptake rate against the log concentration of 2-FPEA.

-

Determine the IC₅₀ value using non-linear regression.

-

Quantitative Data Summary (Comparative)

Direct quantitative data for 2-FPEA is not widely available in public literature. The following table provides known affinity and potency values for the parent compound, 2-phenylethylamine (PEA), and a representative synthetic TAAR1 agonist to establish an expected pharmacological context for 2-FPEA.

| Compound | Target | Assay Type | Species | Value | Reference |

| 2-Phenylethylamine (PEA) | TAAR1 | Binding Affinity (Kᵢ) | Rat | 2200 nM | [1] |

| TAAR1 | Functional Potency (EC₅₀) | Rat | 240 nM | [1] | |

| RO5263397 | TAAR1 | Functional Potency (EC₅₀) | Human | 17 - 85 nM | [26] |

| TAAR1 | Binding Affinity (Kᵢ) | Rat | 9.1 nM | [26] |

Conclusion

The mechanism of action of this compound is strongly hypothesized to be centered on agonism at the Trace Amine-Associated Receptor 1. This interaction initiates a Gαs-cAMP signaling cascade that modulates downstream dopaminergic and serotonergic systems, representing a novel therapeutic strategy for neuropsychiatric disorders. Concurrently, potential secondary interactions with monoamine transporters (DAT, SERT) and metabolic enzymes (MAO) must be experimentally evaluated to build a complete pharmacological profile. The detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate and validate these mechanisms, thereby elucidating the full therapeutic potential of this compound.

References

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Berry, M. D., et al. (2022). Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. MDPI. [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

-

Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Quick Start Protocol. Molecular Devices. [Link]

-

MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Catalog. Molecular Devices. [Link]

-

Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Molecular Devices. [Link]

-

Revel, F. G., et al. (2013). Trace Amine-Associated Receptor 1 Partial Agonism Reveals Novel Paradigm for Neuropsychiatric Therapeutics. Biological Psychiatry. [Link]

-

Kyzar, E. J., et al. (2023). Advanced TAAR1 agonists at various stages of investigation: Ulotaront... ResearchGate. [Link]

-

Liu, Y., et al. (2022). The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice. Frontiers in Pharmacology. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Kalin, K., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... MDPI. [Link]

-

Buccioni, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]

-

Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Rothman, R. B., et al. (2012). Bivalent phenethylamines as novel dopamine transporter inhibitors... Neurochemistry International. [Link]

-

Stepanov, V., et al. (2019). In Vitro Ligand Binding Kinetics Explains the Pharmacokinetics of [18F]FE-PE2I in Dopamine Transporter PET Imaging. ACS Chemical Neuroscience. [Link]

-

Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

-

BindingDB. (n.d.). Ki Summary for TAAR1. BindingDB. [Link]

-

Collins, G. G., et al. (1980). Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys. Biological Psychiatry. [Link]

-

Wikipedia. (n.d.). RO5263397. Wikipedia. [Link]

-

Reith, M. E., et al. (2003). Affinity labeling the dopamine transporter ligand binding site. Journal of Neurochemistry. [Link]

-

Sucic, S., et al. (2012). Probing Binding Pocket of Serotonin Transporter by Single Molecular Force Spectroscopy on Living Cells. Journal of Biological Chemistry. [Link]

-

Sinning, S., et al. (2015). A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin. Journal of Biological Chemistry. [Link]

-

Caccia, S., et al. (1993). Inhibition of rat brain monoamine oxidase enzymes by fluoxetine and norfluoxetine. Journal of Pharmacy and Pharmacology. [Link]

-

Del-Ben, C. M., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Wellcome Open Research. [Link]

-

Ichimiya, T., et al. (2002). Serotonin transporter binding in patients with mood disorders: a PET study with McN5652. Biological Psychiatry. [Link]

-

Wikipedia. (n.d.). TAAR1. Wikipedia. [Link]

-

Green, A. R., & Youdim, M. B. (1975). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. British Journal of Pharmacology. [Link]

-

Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Patsnap. [Link]

-

Ku, K., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... MDPI. [Link]

-

La, F., et al. (2004). Dopamine transporter imaging with fluorine-18-FPCIT and PET. Journal of Nuclear Medicine. [Link]

-

Boileau, I., et al. (2008). Elevated serotonin transporter binding in depressed patients with Parkinson's disease: a preliminary PET study with [11C]DASB. Movement Disorders. [Link]

-

National Center for Biotechnology Information. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. [Link]

-

Green, E. M., et al. (2015). Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation. PLOS One. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. synapse.patsnap.com [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TAAR1 - Wikipedia [en.wikipedia.org]

- 9. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing Binding Pocket of Serotonin Transporter by Single Molecular Force Spectroscopy on Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Dualistic Conformational Response to Substrate Binding in the Human Serotonin Transporter Reveals a High Affinity State for Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. moleculardevices.com [moleculardevices.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. moleculardevices.com [moleculardevices.com]

- 24. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 25. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 26. RO5263397 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Fluoro-1-phenylethanamine (2-FPEA) for Research Applications

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1-phenylethanamine (2-FPEA), a fluorinated analog of the trace amine phenethylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, synthesis, pharmacology, analytical methodologies, and safety considerations associated with 2-FPEA. By synthesizing current knowledge and drawing logical inferences from structurally related compounds, this guide aims to serve as an essential resource for the scientific community exploring the potential of fluorinated phenethylamines in neuroscience and medicinal chemistry.

Introduction: The Significance of Fluorination in Phenethylamine Analogs

Phenethylamine and its derivatives are a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters, prescription medications, and a vast array of research chemicals. The introduction of a fluorine atom into the phenethylamine scaffold, as seen in 2-Fluoro-1-phenylethanamine, is a strategic modification in medicinal chemistry. Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2][3] These alterations can lead to compounds with enhanced potency, modified selectivity, and improved pharmacokinetic profiles.[2][3]

2-FPEA, as a structural analog of phenethylamine, is of significant interest for its potential to modulate monoaminergic systems. Its structural similarity to neurotransmitters suggests possible interactions with monoamine transporters and receptors, making it a valuable tool for probing the structure-activity relationships of these targets. This guide will provide a detailed exploration of the knowns and logical extrapolations regarding 2-FPEA to facilitate its informed use in a research setting.

Chemical and Physical Properties

2-Fluoro-1-phenylethanamine is a chiral molecule, existing as two enantiomers, (S)-2-Fluoro-1-phenylethanamine and (R)-2-Fluoro-1-phenylethanamine. The stereochemistry of the molecule is a critical determinant of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FN | [4] |

| Molecular Weight | 139.17 g/mol | [4] |

| CAS Number | 864416-15-9 ((S)-isomer) | [4] |

| Appearance | Not widely reported, likely a liquid or low-melting solid | N/A |

| Solubility | Expected to be soluble in organic solvents and form salts in aqueous acids | N/A |

| pKa (predicted) | ~9.5-10.5 (amine group) | N/A |

Synthesis and Characterization

Conceptual Enantioselective Synthesis Workflow

A likely synthetic route would involve the asymmetric reduction of a suitable precursor, such as 2-fluoroacetophenone, or the stereoselective amination of a chiral building block. One potential pathway is outlined below:

Caption: Conceptual workflow for the enantioselective synthesis of 2-FPEA.

Characterization

The successful synthesis and purification of 2-FPEA would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Pharmacology (Predicted)

Due to the limited availability of specific pharmacological data for 2-FPEA, its mechanism of action is largely inferred from its structural similarity to phenethylamine and other fluorinated analogs.[1][9][10]

Mechanism of Action

2-FPEA is expected to act as a modulator of monoamine neurotransmitter systems. The primary mechanism is likely to involve interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It may act as a substrate for these transporters, leading to the release of monoamine neurotransmitters, and/or as a reuptake inhibitor.[11]

The fluorine atom at the beta-position is expected to influence its interaction with these transporters. Fluorine's high electronegativity can alter the electrostatic potential of the molecule, potentially affecting its binding affinity and substrate efficacy.[1][2]

Caption: Predicted mechanism of action for 2-FPEA at a monoaminergic synapse.

Receptor Binding Profile

The binding affinity of 2-FPEA for a range of monoamine receptors is currently unknown. However, based on studies of similar compounds, it is plausible that it may exhibit affinity for serotonin receptors, particularly the 5-HT₂A receptor, which is a common target for psychedelic phenethylamines.[12][13][14] The nature and extent of this interaction would be highly dependent on the specific enantiomer.

Pharmacokinetics and Metabolism

The introduction of fluorine is known to block metabolic oxidation at the site of fluorination.[2][3] Therefore, the metabolic pathway of 2-FPEA is likely to differ from that of phenethylamine. While phenethylamine is metabolized to phenylacetic acid, the fluorine atom in 2-FPEA at the beta-position would prevent oxidation at that site. The primary metabolic route is therefore anticipated to be N-dealkylation and subsequent degradation.

Analytical Methodology

The detection and quantification of 2-FPEA in research samples require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most suitable techniques.[15][16][17][18][19]

GC-MS Analysis

GC-MS is a powerful tool for the identification and quantification of phenethylamine analogs. Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability.[5][19]

Step-by-Step GC-MS Protocol (General):

-

Sample Preparation:

-

For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Add a suitable derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA), in an appropriate solvent (e.g., acetonitrile).

-

Heat the sample at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program to achieve optimal separation.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan for characteristic fragment ions.

-

HPLC Analysis

HPLC with UV or fluorescence detection can also be used for the analysis of 2-FPEA.[16][20] Chiral HPLC is essential for separating and quantifying the individual enantiomers.

Step-by-Step Chiral HPLC Protocol (General):

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with the mobile phase.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

Chiral HPLC Analysis:

-

Use a chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H).

-

Employ an isocratic or gradient mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Safety, Handling, and Legal Status

Safety and Handling

As a research chemical with limited toxicological data, 2-FPEA should be handled with caution.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.

Toxicology (Predicted)

There is no specific toxicological data available for 2-FPEA. The toxicity of fluorinated phenethylamines can vary significantly depending on the position of the fluorine atom and other structural modifications.[7][8] Some fluorinated amphetamines have been associated with neurotoxic effects.[8] Therefore, it is prudent to assume that 2-FPEA may have toxic properties and to handle it accordingly.

Legal Status

2-Fluoro-1-phenylethanamine is not explicitly scheduled under the Controlled Substances Act in the United States.[11] However, as a structural analog of phenethylamine and amphetamine, it could be considered a controlled substance analogue under the Federal Analogue Act if intended for human consumption.[6] The legal status of research chemicals can be complex and subject to change. In Europe, the legal landscape for new psychoactive substances is also dynamic, with many countries implementing generic or analogue controls. Researchers must ensure compliance with all applicable local, state, and federal regulations.

Conclusion

2-Fluoro-1-phenylethanamine represents a compelling molecule for research in neuroscience and medicinal chemistry. Its fluorinated structure offers the potential for unique pharmacological properties compared to its non-fluorinated parent compound. This guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, predicted pharmacology, analytical methods, and safety considerations. While there are still significant gaps in the specific experimental data for 2-FPEA, this document serves as a foundational resource to guide future research and ensure its safe and informed use in the laboratory. As with any research chemical, further investigation is required to fully elucidate its pharmacological and toxicological profile.

References

- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577–590.

- Federal Analogue Act. (n.d.). In Wikipedia. Retrieved January 20, 2026.

- Application Notes and Protocols for the GC-MS Analysis of Phenethylamines Following Derivatiz

- Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (n.d.). MDPI.

- Federal Analog Prosecution and State Analog Prosecution and Defense: The controlling law. (2013, March 7). The Truth About Forensic Science.

- Fluorinated Amphetamines and Neurotoxicity. (2018, November 23). Reddit.

- Phenethylamine. (n.d.). In Wikipedia. Retrieved January 20, 2026.

- 3-Fluoromethamphetamine. (n.d.). In Grokipedia.

- 2-Fluoroamphetamine. (n.d.). In Wikipedia. Retrieved January 20, 2026.

- Solicitation of Information on the Use of Phenethylamine-Related Compounds. (2006, October 20). Federal Register.

- Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride. (2025). BenchChem.

- Fluorinated amphetamines (and phenethylamines): pharmacology of substances such as 2-Fluoromethamphetamine (2-FMA). (2014, July 20). Reddit.

- Analogue Legislation. (2022, July 22). In Forensic Chemistry of Substance Misuse: A Guide to Drug Control. The Royal Society of Chemistry.

- 4-Fluoromethamphetamine. (n.d.). In Wikipedia. Retrieved January 20, 2026.

- Trachsel, D. (n.d.). Fluorine in Psychedelic Phenethylamines. Scribd.

- Trachsel, D. (2012). Fluorine in psychedelic phenethylamines.

- Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. (n.d.). PubMed.

- Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2013).

- GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. (n.d.). Journal of Analytical Toxicology.

- Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). (n.d.). IU Indianapolis ScholarWorks.

- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (n.d.).

- Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. (n.d.). PubMed.

- Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved January 20, 2026.

- (S)-2-Fluoro-1-phenylethanamine|CAS 864416-15-9. (n.d.). BenchChem.

- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Str

- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). (n.d.). PubMed.

- 3-Fluorophenethylamine 99 404-70-6. (n.d.). Sigma-Aldrich.

- Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. (n.d.).

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023, March 1). PubMed Central.

- Process for Preparing Fluorine-containing Phenethylamines and Novel Fluorine-Containing β-iminovinyl- and β-iminomethylbenzenes. (n.d.).

- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). PubMed Central.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). (2023, August 5). PubMed.

- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023, March 1). PubMed.

- 2-Fluorophenethylamine 99 52721-69-4. (n.d.). Sigma-Aldrich.

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. (2022, October 13). Semantic Scholar.

- 4-Fluorophenethylamine 99 1583-88-6. (n.d.). Sigma-Aldrich.

- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (n.d.).

- New phenethylamines in Europe. (2013, November 5). PubMed.

- 2-Fluoro-1-phenylethanone | 450-95-3 | FF77422. (n.d.). Biosynth.

- 2-fluoro-1-phenylethanamine. (n.d.). Santa Cruz Biotechnology.

- New phenethylamines in Europe. (2013).

- p-Fluorophenethylamine. (n.d.). PubChem.

- “Research Chemicals”: Tryptamine and Phenethylamine Use Among High-Risk Youth. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Radioligand binding analysis of receptor subtypes in two FP receptor preparations that exhibit different functional rank orders of potency in response to prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. adeq.state.ar.us [adeq.state.ar.us]

- 16. Chemically engineering ligand selectivity at the free fatty acid receptor 2 based on pharmacological variation between species orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. AID 276219 - Binding affinity to FP receptor - PubChem [pubchem.ncbi.nlm.nih.gov]

Preamble: The Strategic Role of Fluorine in Phenethylamine Pharmacology

An In-depth Technical Guide to the Pharmacology of 2-Fluoro-1-phenylethanamine Derivatives

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic central nervous system (CNS) stimulants.[1][2] The introduction of a fluorine atom into this privileged structure is a well-established medicinal chemistry strategy to modulate its pharmacological profile.[3][4] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's potency, metabolic stability, membrane permeability, and receptor binding affinity.[3][5][6]

The precise placement of fluorine on the phenethylamine ring can dramatically influence its activity, transforming a compound's properties from inactive to highly potent or shifting its mechanism from balanced to selective for specific monoamine transporters.[5][6] This guide offers a comprehensive technical overview of 2-fluoro-1-phenylethanamine derivatives, synthesizing data on their synthesis, mechanism of action, structure-activity relationships, and key experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced pharmacology of this compound class.

Part 1: Molecular Synthesis and Chemical Landscape

Synthetic Pathways to 2-Fluoro-1-phenylethanamine Derivatives

The synthesis of 2-fluoro-1-phenylethanamine and its analogs typically begins with a corresponding ketone, specifically a 2-fluoroacetophenone derivative. A common and effective method is the Leuckart-Wallach reaction, which involves the reductive amination of the ketone using ammonium formate or formamide to yield the desired amine.[7] Alternative routes may involve the reduction of a corresponding oxime or the asymmetric synthesis from chiral precursors to obtain specific enantiomers.[8]

Generalized Protocol: Synthesis via Reductive Amination

This protocol describes a common laboratory-scale synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2'-fluoroacetophenone (1 equivalent) with ammonium formate (3-5 equivalents).

-

Reaction: Heat the mixture to 160-185°C and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, add a strong acid (e.g., 20% HCl) to the reaction mixture and reflux for an additional 4-8 hours to hydrolyze the intermediate formamide.

-

Workup and Isolation: Cool the mixture and render it alkaline with a base (e.g., NaOH solution) to a pH >12. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield 2-fluoro-1-phenylethanamine.

Key Derivatives and Structural Diversity

The 2-fluoro-1-phenylethanamine scaffold allows for extensive chemical modification to probe its structure-activity relationships. Key points of diversification include N-alkylation (e.g., N-methylation to form 2-fluoromethamphetamine, 2-FMA) and additional substitutions on the phenyl ring.

| Compound Name | Abbreviation | Core Structure | Key Structural Features |

| 2-Fluoro-1-phenylethanamine | 2-FA | 2-Fluoro-1-phenylethanamine | Parent compound with fluorine at the 2-position. |

| 2-Fluoromethamphetamine | 2-FMA | 2-Fluoro-1-phenylethanamine | N-methylated analog of 2-FA.[9] |

| 4-Fluoroamphetamine | 4-FA | 4-Fluoro-1-phenylethanamine | Positional isomer with fluorine at the 4-position. |

| 2-Fluoro-2-phenylethanamine | 2-Fluoro-2-phenylethanamine | Isomer with fluorine on the ethylamine chain.[10][11] |

Part 2: Pharmacodynamics: Mechanism of Action at the Synapse

Primary Targets: Monoamine Transporters (DAT, NET, SERT)

The primary mechanism of action for many 2-fluoro-1-phenylethanamine derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds typically function as releasing agents and/or reuptake inhibitors, increasing the extracellular concentrations of dopamine, norepinephrine, and, to a lesser extent, serotonin.

Derivatives like 2-FMA are potent dopamine and norepinephrine releasers, with significantly reduced activity at the serotonin transporter.[9] This profile distinguishes them from other fluorinated analogs, such as 4-fluoroamphetamine (4-FA), which exhibits substantial serotonin-releasing properties.[12] This selectivity is a critical determinant of their overall CNS effects, contributing to a more "functional" stimulant profile with less pronounced euphoria or empathogenic effects compared to more serotonergic agents.[9]

Table of Comparative In Vitro Efficacy at Monoamine Transporters

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Mechanism |

| d-Amphetamine | 24.8 | 7.1 | 2100 | Releaser/Inhibitor |

| 2-FA | ~46 | ~63 | >10000 | Releaser/Inhibitor |

| 2-FMA | 25.5 | 45.3 | 1894 | Releaser/Inhibitor[9] |

| 4-FA | 98 | 250 | 610 | Releaser/Inhibitor[12] |

Note: IC₅₀ values can vary significantly between different studies and experimental conditions. The data presented is a representative compilation.

Receptor Interactions (e.g., 5-HT₂ₐ, TAAR1)

Beyond transporters, these compounds can interact with G-protein coupled receptors. Of particular interest is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular receptor that can modulate the activity of monoamine transporters. Phenethylamine and its derivatives are known agonists of TAAR1.[13] Activation of TAAR1 can trigger downstream signaling that reduces transporter efficacy, a complex feedback mechanism that influences the overall stimulant effect.

Additionally, interactions with serotonin receptors, such as the 5-HT₂ₐ receptor, are crucial for the psychedelic properties of some phenethylamines.[14] While 2-fluoro derivatives are not typically characterized as classic psychedelics, any affinity for 5-HT₂ₐ could modulate their qualitative effects.

Signaling Pathways

The interaction of 2-fluoro-1-phenylethanamine derivatives with the presynaptic terminal is multifaceted, involving both direct action on transporters and potential modulation through receptor signaling.

Part 3: Structure-Activity Relationships (SAR)

The Influence of Fluorine Position

The position of the fluorine atom on the phenyl ring is a critical determinant of pharmacological activity.

-

2-Position (ortho): Substitution at the 2-position, as in 2-FA and 2-FMA, generally leads to compounds that are potent dopamine and norepinephrine releasers with significantly less activity at the serotonin transporter. This profile often results in clean, functional CNS stimulation with a lower likelihood of serotonergic side effects or neurotoxicity.[15]

-

4-Position (para): In contrast, moving the fluorine to the 4-position, as in 4-FA, introduces significant serotonin releasing activity.[12] This makes 4-FA distinct from its 2-fluoro and 3-fluoro isomers, giving it a unique pharmacological profile that blends the effects of a classical stimulant with those of a mild entactogen, similar to MDMA. However, this serotonergic action also raises different safety considerations.[12]

Part 4: In Vitro and In Vivo Assessment: Methodologies and Protocols

In Vitro Assays for Monoamine Transporter Activity

To quantify the potency and selectivity of novel 2-fluoro-1-phenylethanamine derivatives, a monoamine transporter uptake inhibition assay is the gold standard.[16] This assay measures how effectively a compound inhibits the uptake of a radiolabeled substrate into cells expressing a specific transporter.

Protocol: Radiotracer Uptake Inhibition Assay

-

Cell Culture: Plate human embryonic kidney (HEK 293) cells stably transfected with the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter into 96-well plates and grow to ~80-90% confluency.

-

Preparation of Reagents: Prepare a dilution series of the test compound (e.g., 2-FA derivative) in Krebs-HEPES buffer (KHB). Prepare a solution of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) in KHB.

-

Pre-incubation: Wash the cells once with KHB. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known inhibitor, e.g., 10 µM cocaine or bupropion).[17]

-

Uptake Initiation: Add the radiolabeled substrate to all wells to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at room temperature. The short incubation period is critical to measure the initial rate of uptake and prevent confounding factors like substrate metabolism.

-

Uptake Termination: Rapidly terminate the assay by aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radiotracer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific uptake counts from all other measurements. Normalize the data to the total uptake control (set to 100%). Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Assays for Monoamine Oxidase (MAO) Inhibition

It is also prudent to screen these compounds for off-target activity, such as inhibition of monoamine oxidase (MAO-A and MAO-B), as this could significantly alter their in vivo effects. Fluorometric kits are commercially available for high-throughput screening of MAO inhibitors.[18][19]

Protocol: Fluorometric MAO-B Inhibitor Screening Assay

-

Reagent Preparation: Reconstitute recombinant human MAO-B enzyme, a fluorogenic substrate (e.g., Amplex Red), and horseradish peroxidase (HRP) in assay buffer. Prepare a dilution series of the test compound.

-

Reaction Setup: In a 96-well black plate, add the MAO-B enzyme. Add the test compound dilutions or a known inhibitor (e.g., selegiline) for the control.

-

Incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate/HRP mixture to all wells to start the reaction. MAO-B oxidizes its substrate, producing H₂O₂, which is then converted by HRP into the highly fluorescent product, resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC₅₀ value.

Part 5: Neurotoxicity and Safety Profile

The potential for neurotoxicity is a critical consideration for all amphetamine-like compounds.[20][21] The mechanism often involves oxidative stress, excitotoxicity, and hyperthermia.[20] For fluorinated derivatives, the position of the fluorine atom appears to play a key role in the safety profile.

There is some evidence to suggest that 2-fluoro substitution may result in lower neurotoxicity compared to both the non-fluorinated parent compound and other halogenated analogs.[15] For instance, one study reported that the toxic dose of 2-FA in mice was significantly higher than that of plain amphetamine (100 mg/kg vs. 13 mg/kg). In contrast, halogenation at the 4-position (e.g., 4-chloroamphetamine) is strongly associated with potent and long-lasting serotonergic neurotoxicity.[12] While 4-FA is less neurotoxic than 4-chloroamphetamine, its prominent serotonin-releasing action places it in a different risk category than 2-FA or 2-FMA.[12] The reduced serotonergic activity of 2-fluoro derivatives is believed to contribute to their more favorable neurotoxicity profile.[9]

Part 6: Therapeutic Potential and Future Directions

Potential Applications